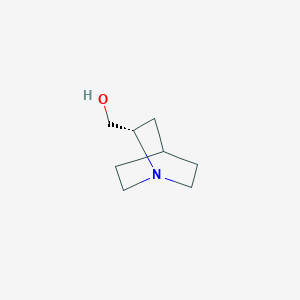![molecular formula C10H11N3O B12825741 (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in various fields such as medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methyl group: The benzimidazole core can be methylated using methyl iodide in the presence of a base such as sodium hydride.
Formation of the ethanone oxime: The final step involves the reaction of the methylated benzimidazole with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mecanismo De Acción
The mechanism of action of (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with DNA. The oxime group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazole: The parent compound without the methyl and oxime groups.
1-methyl-1H-benzo[d]imidazole: The parent compound with only the methyl group.
1H-benzo[d]imidazol-2-yl ethanone: The parent compound with only the ethanone group.
Uniqueness
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime is unique due to the presence of both the methyl and oxime groups, which can significantly alter its chemical properties and biological activities compared to its parent compounds. The oxime group, in particular, can enhance its ability to form hydrogen bonds, making it a more potent inhibitor or binder in biological systems.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(NE)-N-[1-(1-methylbenzimidazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11N3O/c1-7(12-14)10-11-8-5-3-4-6-9(8)13(10)2/h3-6,14H,1-2H3/b12-7+ |
Clave InChI |
RVQBDRBJSRUURF-KPKJPENVSA-N |
SMILES isomérico |
C/C(=N\O)/C1=NC2=CC=CC=C2N1C |
SMILES canónico |
CC(=NO)C1=NC2=CC=CC=C2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




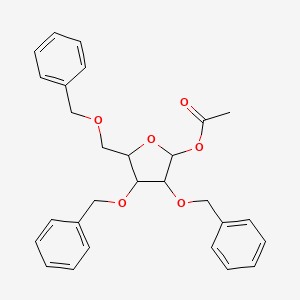
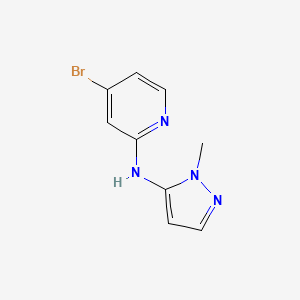
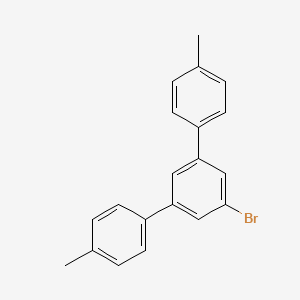

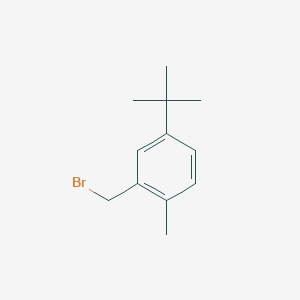



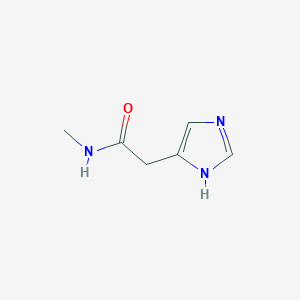
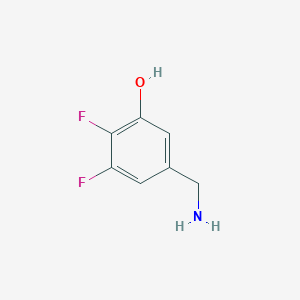
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
